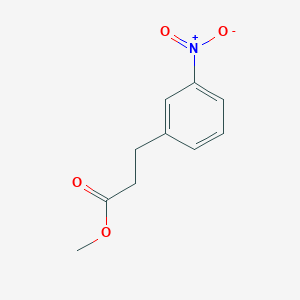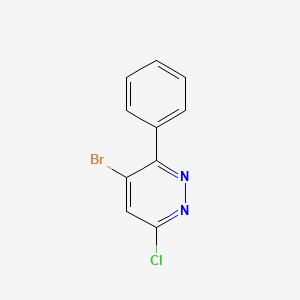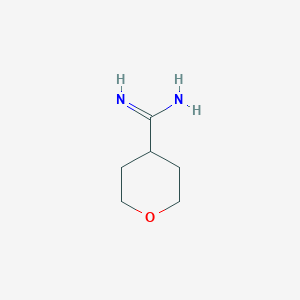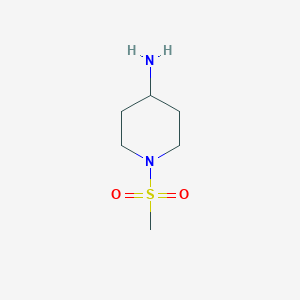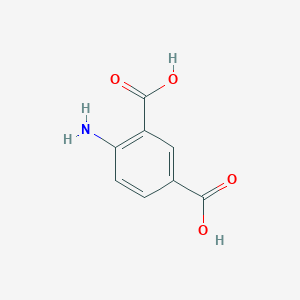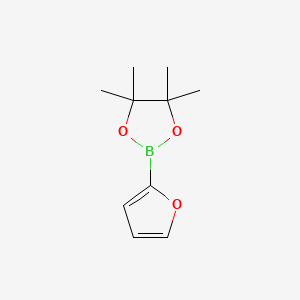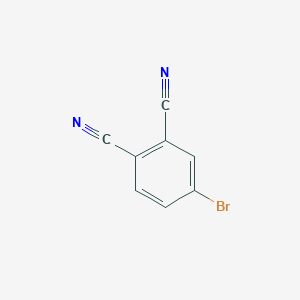![molecular formula C9H12BrNO B1280507 2-{[(2-Bromophenyl)methyl]amino}ethan-1-ol CAS No. 251326-32-6](/img/structure/B1280507.png)
2-{[(2-Bromophenyl)methyl]amino}ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(2-Bromophenyl)methyl]amino}ethan-1-ol is an organic compound with the molecular formula C9H12BrNO It is a brominated derivative of phenylethanolamine, characterized by the presence of a bromine atom on the phenyl ring and an aminoethanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-Bromophenyl)methyl]amino}ethan-1-ol typically involves the following steps:
Bromination of Benzylamine: Benzylamine is reacted with bromine in the presence of a suitable solvent, such as acetic acid, to introduce the bromine atom on the phenyl ring, forming 2-bromobenzylamine.
Reductive Amination: The 2-bromobenzylamine is then subjected to reductive amination with formaldehyde and a reducing agent like sodium cyanoborohydride to form the desired this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{[(2-Bromophenyl)methyl]amino}ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The bromine atom can be reduced to form the corresponding phenyl derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) are commonly used.
Major Products
Oxidation: Formation of 2-{[(2-Bromophenyl)methyl]amino}acetaldehyde.
Reduction: Formation of 2-{[(2-Phenyl)methyl]amino}ethan-1-ol.
Substitution: Formation of 2-{[(2-Azidophenyl)methyl]amino}ethan-1-ol or 2-{[(2-Thiophenyl)methyl]amino}ethan-1-ol.
Scientific Research Applications
2-{[(2-Bromophenyl)methyl]amino}ethan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 2-{[(2-Bromophenyl)methyl]amino}ethan-1-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes or receptors involved in biological processes, such as neurotransmitter receptors or metabolic enzymes.
Pathways: The compound can modulate signaling pathways, leading to changes in cellular functions and responses. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(2-Chlorophenyl)methyl]amino}ethan-1-ol
- 2-{[(2-Fluorophenyl)methyl]amino}ethan-1-ol
- 2-{[(2-Iodophenyl)methyl]amino}ethan-1-ol
Uniqueness
2-{[(2-Bromophenyl)methyl]amino}ethan-1-ol is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its halogenated analogs. The bromine atom can influence the compound’s electronic properties, making it a valuable intermediate in synthetic chemistry and a potential candidate for drug development.
Properties
IUPAC Name |
2-[(2-bromophenyl)methylamino]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO/c10-9-4-2-1-3-8(9)7-11-5-6-12/h1-4,11-12H,5-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOTOOAFMQJAGTN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNCCO)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
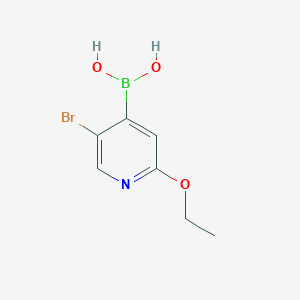
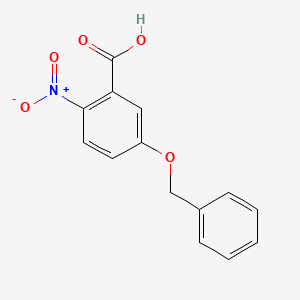

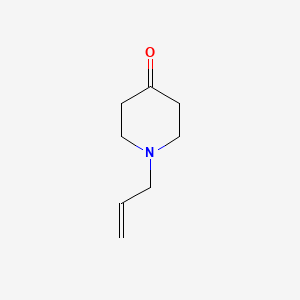
![6-Chloro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1280434.png)
